
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and potential applications. For instance, the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives is described, which shares a similar carboxamide functional group . Additionally, the temperature-dependent polymorphism of a related compound, N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, is studied, which includes a fluorophenyl moiety that is also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, such as the microwave-assisted three-component one-pot cyclocondensation method used for the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives . This method is efficient and can potentially be adapted for the synthesis of "N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide" by altering the starting materials and reaction conditions to incorporate the 2,3-dimethoxyphenyl and azepane moieties.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide" can be confirmed by spectral and elemental analysis, as done for the N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives . X-ray analysis can reveal polymorphism and intermolecular interactions in the crystal state, as demonstrated for N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide . These techniques would be essential for confirming the structure of the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds, such as their antiviral activity, are evaluated in vitro using cell cultures . The compound of interest may also undergo various chemical reactions, including interactions with biological targets, which can be assessed using similar bioassays. The antiviral activity of the related compounds suggests potential pharmacological applications for "N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide" that could be explored.
Physical and Chemical Properties Analysis
The physical and chemical properties of related aromatic polyamides, such as solubility in organic solvents, thermal stability, and mechanical properties, are well-documented . These properties are influenced by the specific structural features of the polymers. For "N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide," similar analyses would be required to determine its solubility, thermal behavior, and potential applications in materials science or pharmaceuticals.
Scientific Research Applications
Applications in Supramolecular Chemistry
"Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry" by Cantekin, de Greef, and Palmans (2012) discusses the significance of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, highlighting its simple structure and adaptability for various applications ranging from nanotechnology to biomedical fields. Although not directly mentioning N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide, the review underscores the importance of structurally similar compounds in developing advanced materials and therapeutic agents through supramolecular self-assembly, demonstrating the broader relevance of such compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).
Significance in Drug Discovery
"Pharmaceutical significance of azepane based motifs for drug discovery: A critical review" by Zha et al. (2019) delves into the pharmacological diversity of azepane-based compounds, elucidating their role in medicinal chemistry for the discovery of new therapeutic agents. The review highlights the therapeutic potential across various applications, including anti-cancer and antimicrobial agents, emphasizing the structural diversity and utility of azepane-containing analogs in designing less toxic, cost-effective, and highly active drugs. This paper sheds light on the importance of structural motifs similar to N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide in drug development, pointing towards ongoing research and future opportunities in this area (Zha et al., 2019).
Role in Alzheimer's Disease Research
"Amyloid imaging in Alzheimer's disease" by Nordberg (2007) presents advancements in amyloid imaging ligands for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. Although the paper focuses on specific radioligands for PET imaging, it signifies the broader interest in understanding and detecting molecular targets related to Alzheimer's disease. Compounds like N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide could potentially play a role in the development of new imaging agents or therapeutic approaches targeting amyloid deposition, underscoring the importance of chemical innovation in tackling neurodegenerative diseases (Nordberg, 2007).
Contribution to Environmental Science
"Microbial degradation of polyfluoroalkyl chemicals in the environment: a review" by Liu and Avendaño (2013) reviews the biodegradation of polyfluoroalkyl substances, highlighting the environmental impact and degradation pathways of such compounds. While not directly related to N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide, this paper emphasizes the relevance of understanding the environmental fate and degradation mechanisms of complex organic compounds, contributing to the field of environmental science and pollution control. It suggests a broader context for evaluating the environmental aspects of synthetic compounds and their potential impacts (Liu & Avendaño, 2013).
Safety And Hazards
Without specific data, it’s difficult to provide information on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of new compounds like “N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide” could open up new avenues of research in fields like medicinal chemistry or materials science. However, further studies would be needed to fully understand its properties and potential applications.
Please note that this analysis is based on general principles of organic chemistry and may not accurately reflect the specific properties of “N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide”. For a more accurate analysis, specific experimental data would be needed.
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-26-19-8-5-7-18(20(19)27-2)23-21(25)24-13-4-3-6-16(14-24)15-9-11-17(22)12-10-15/h5,7-12,16H,3-4,6,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNWXPCXICTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
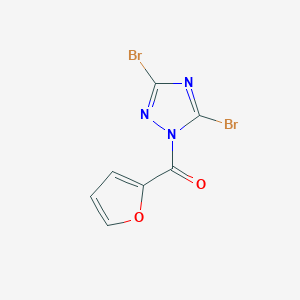
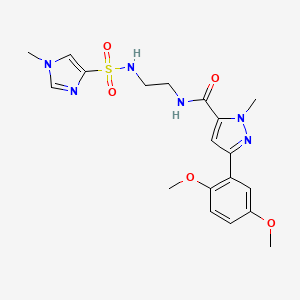
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)
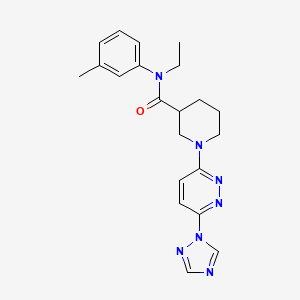
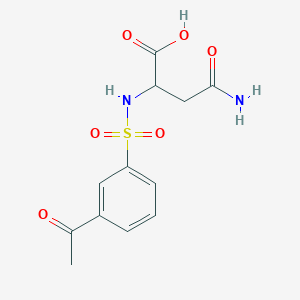
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)
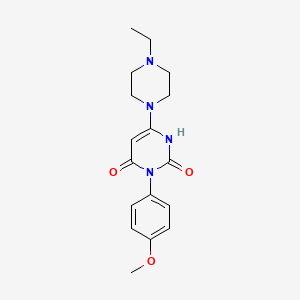
![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)
